3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
The compound “3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one” is a complex organic molecule. It contains a methoxypiperidine group, which is a piperidine ring (a six-membered ring with one nitrogen atom) with a methoxy group attached. This is connected to a carbonyl group, which is in turn connected to a 1-methyl-1,2-dihydropyridin-2-one group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds in the molecule, the functional groups present, and the overall molecular weight .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the methoxypiperidine group could participate in reactions typical of ethers and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the functional groups present and the overall structure of the molecule .Scientific Research Applications
Electrochemical Behavior and Synthesis Applications
Electrochemical Studies
Research on unsymmetrical dihydropyridines, including those with methoxycarbonyl substituents, has revealed their electrochemical behavior in protic mediums. These studies are crucial for understanding the redox properties of related compounds, which can be applied in developing electrochemical sensors or redox-active materials (David et al., 1995).
Catalysis and Organic Synthesis
Alkoxycarbonylpiperidines, including methoxycarbonyl derivatives, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This methodology is significant for synthesizing complex amides and carbonylated organic compounds, indicating the utility of related structures in facilitating diverse organic transformations (Takács et al., 2014).
Pharmacological Research
Alpha Adrenoceptor Selectivity
Novel dihydropyridine derivatives have been evaluated for their selectivity towards alpha1a adrenoceptors, indicating the potential use of structurally related compounds in designing selective adrenergic blockers. This is particularly relevant in developing therapies for conditions like hypertension and benign prostatic hyperplasia (Wong et al., 1998).
Material Science and Chemical Synthesis
Synthesis of Heterocycles
The synthesis of heterocycles using dihydropyridine derivatives as synthons demonstrates the versatility of these compounds in organic chemistry. This includes the efficient synthesis of five- and six-membered rings with potential applications in pharmaceuticals and materials science (Mahata et al., 2003).
Antioxidant and Antimicrobial Potential
Biological Activity
The synthesis of novel piperidin-4-one oxime esters and their evaluation for antioxidant and antimicrobial activities highlight the biological significance of these compounds. Such studies pave the way for the development of new drugs with potential antioxidant and antimicrobial properties (Harini et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-methoxypiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14-7-4-6-11(12(14)16)13(17)15-8-3-5-10(9-15)18-2/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZENDFAVVXWDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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